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molecular formula C16H27NO4 B8368641 1-tert-Butyl 4-ethyl 4-cyclopropylpiperidine-1,4-dicarboxylate

1-tert-Butyl 4-ethyl 4-cyclopropylpiperidine-1,4-dicarboxylate

Cat. No. B8368641
M. Wt: 297.39 g/mol
InChI Key: YMFJXYNWLGUMEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181234B2

Procedure details

LHMDS (1M THF solution; 2.4 mL, 2.4 mmol) was added to a −78° C. solution of 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate (514 mg, 2 mmol) in anhydrous THF (5 mL) and the reaction was allowed to warm to 0° C. over the course of 30 mins, whilst under an inert atmosphere. This solution was added drop-wise to a solution of allylpalladium chloride dimer (365 mg, 1 mmol), TMEDA (302 uL, 2 mmol) in anhyrdous THF (2.5 mL) in an oven dried flask under an inert atmosphere at −60° C. A balloon of carbon monoxide was attached and the reaction stirred for 2.5 h at 0° C. Saturated ammonium chloride solution (10 mL) was added, the reaction mixture extracted with Et2O (20 mL) and the organic phase washed with sat. brine (20 mL), dried (MgSO4) and concentrated in vacuo. The desired product was isolated as an oil by normal phase chromatography (Grace 12 g, 25-75% hexane:EtOAc, gradient elution; visualised with permangenate stain) (164 mg, 28% yield). 1H NMR (CDCl3) δ 4.16 (q, J=7.1 Hz, 2H), 4.08-3.84 (m, 2H), 2.72 (s, 2H), 1.99 (dd, J=13.5, 2.0 Hz, 2H), 1.43 (s, 9H), 1.33-1.16 (m, 5H), 0.91 (tt, J=8.1, 5.8 Hz, 1H), 0.41-0.26 (m, 4H).
Name
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
514 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
302 μL
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Two
Quantity
365 mg
Type
catalyst
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
[Li+].[CH3:2][Si]([N-][Si](C)(C)C)(C)C.[N:11]1([C:22]([O:24][C:25]([CH3:28])([CH3:27])[CH3:26])=[O:23])[CH2:16][CH2:15][CH:14]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH2:12]1.CN([CH2:32][CH2:33]N(C)C)C>C1COCC1.[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]>[CH:33]1([C:14]2([C:17]([O:19][CH2:20][CH3:21])=[O:18])[CH2:13][CH2:12][N:11]([C:22]([O:24][C:25]([CH3:27])([CH3:26])[CH3:28])=[O:23])[CH2:16][CH2:15]2)[CH2:32][CH2:2]1 |f:0.1,5.6.7.8|

Inputs

Step One
Name
Quantity
2.4 mL
Type
reactant
Smiles
[Li+].C[Si](C)(C)[N-][Si](C)(C)C
Name
Quantity
514 mg
Type
reactant
Smiles
N1(CCC(CC1)C(=O)OCC)C(=O)OC(C)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
302 μL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
365 mg
Type
catalyst
Smiles
[CH2-]C=C.[CH2-]C=C.Cl[Pd+].Cl[Pd+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred for 2.5 h at 0° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried flask under an inert atmosphere at −60° C
ADDITION
Type
ADDITION
Details
Saturated ammonium chloride solution (10 mL) was added
EXTRACTION
Type
EXTRACTION
Details
the reaction mixture extracted with Et2O (20 mL)
WASH
Type
WASH
Details
the organic phase washed with sat. brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C1(CC1)C1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 28%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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